molecular formula C11H11NS B8503734 3-Methylamino-2-phenylthiophene

3-Methylamino-2-phenylthiophene

Cat. No.: B8503734
M. Wt: 189.28 g/mol
InChI Key: PRZGGBBPWSDYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylamino-2-phenylthiophene is a heterocyclic compound featuring a thiophene ring substituted with a methylamino group at position 3 and a phenyl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

N-methyl-2-phenylthiophen-3-amine

InChI

InChI=1S/C11H11NS/c1-12-10-7-8-13-11(10)9-5-3-2-4-6-9/h2-8,12H,1H3

InChI Key

PRZGGBBPWSDYCY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(SC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key analogs are identified based on shared thiophene cores or methylamino functionalities:

Table 1: Structural Comparison of Selected Thiophene Derivatives
Compound Name CAS No. Molecular Formula Key Substituents Application/Notes
3-Methylamino-2-phenylthiophene Not provided C₁₁H₁₁NS Methylamino (C3), Phenyl (C2) Research chemical
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Not provided C₈H₁₁NOS Methylamino, Thiophene (C2), Hydroxyl (C1) Intermediate in drug synthesis
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine 1391982-13-0 C₁₁H₈F₃NS Amino (C2), Trifluoromethylphenyl (C4) Material science research
2-Acetyl-3-methylthiophene Not provided C₇H₈OS Acetyl (C2), Methyl (C3) Chemical synthesis intermediate
Key Observations:
  • Electronic Effects: The methylamino group in this compound acts as an electron donor, enhancing nucleophilicity at the thiophene ring. In contrast, the trifluoromethyl group in 4-(3-(trifluoromethyl)phenyl)thiophen-2-amine withdraws electrons, reducing reactivity but improving metabolic stability .
  • Solubility: The hydroxyl group in 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol increases polarity, making it more water-soluble than this compound .
Pharmaceutical Potential :
  • This compound’s methylamino group may enhance binding to serotonin or dopamine receptors, as seen in related aminothiophenes .
  • The compound in -(Methylamino)-1-(thiophen-2-yl)propan-1-ol, is structurally similar to intermediates in antipsychotic drug synthesis, suggesting shared synthetic pathways .
Agrochemical Relevance :
Material Science :

Contrasting Properties and Challenges

  • Reactivity: 2-Acetyl-3-methylthiophene undergoes electrophilic substitution more readily than this compound due to the acetyl group’s electron-withdrawing nature .
  • Synthetic Complexity: Introducing a phenyl group at C2 (as in this compound) requires precise regioselective methods, unlike simpler substitutions in analogs like 4-(3-(trifluoromethyl)phenyl)thiophen-2-amine .

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